molecular formula C13H25ClO2 B12982864 Ethyl 11-chloroundecanoate

Ethyl 11-chloroundecanoate

Cat. No.: B12982864
M. Wt: 248.79 g/mol
InChI Key: VUBQSOOCFBVENW-UHFFFAOYSA-N
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Description

Ethyl 11-chloroundecanoate is a halogenated fatty acid ester with a terminal chlorine atom at the 11th carbon of an undecanoic acid backbone. The chlorine substituent likely enhances reactivity compared to non-halogenated esters, making it a candidate for nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula

C13H25ClO2

Molecular Weight

248.79 g/mol

IUPAC Name

ethyl 11-chloroundecanoate

InChI

InChI=1S/C13H25ClO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3

InChI Key

VUBQSOOCFBVENW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 11-chloroundecanoate can be synthesized through the esterification of 11-chloroundecanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of phase transfer catalysts and solvent-free conditions can also be employed to enhance the reaction rate and minimize environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Molecular and Physical Properties

Compound Molecular Formula Molecular Weight Substituent Position/Type Key Physical Properties
Ethyl 11-chloroundecanoate C₁₃H₂₅ClO₂ ~248.75* 11-Cl Estimated lower volatility than bromo analog
Ethyl 11-bromoundecanoate C₁₃H₂₅BrO₂ 293.24 11-Br Higher molecular weight; likely higher density
Ethyl decanoate C₁₂H₂₄O₂ 200.32 No halogen Non-hazardous; used in flavors
Ethyl undecanoate C₁₃H₂₆O₂ 214.34 No halogen Longer chain; lower reactivity
Ethyl 10-chloro-10-oxodecanoate C₁₂H₂₁ClO₃ 248.75 10-Cl, 10-ketone Reactive carbonyl group; distinct reactivity

*Estimated based on substitution of Br (80 g/mol) with Cl (35.5 g/mol) in ethyl 11-bromoundecanoate .

Reactivity and Stability

  • This compound: The terminal chlorine may participate in nucleophilic substitutions (e.g., SN2 reactions) or serve as a leaving group. Likely incompatible with strong bases, oxidizers, or reducing agents, similar to ethyl chloroacetate ().
  • Ethyl 11-bromoundecanoate: Bromine’s higher leaving group ability compared to chlorine may enhance reactivity in substitution reactions .
  • Ethyl 10-chloro-10-oxodecanoate: The ketone group introduces additional reactivity, such as participation in condensation reactions, distinct from purely aliphatic chloroesters .

Q & A

Q. What experimental designs are suitable for studying the environmental fate of this compound in aqueous systems?

  • Methodological Answer : Microcosm studies simulate biodegradation under aerobic/anaerobic conditions. Use LC-MS/MS to quantify parent compound and metabolites. Assess hydrolysis rates at varying pH (3–9) and temperature. Include abiotic controls (e.g., sterile samples) to distinguish microbial vs. chemical degradation .

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